molecular formula C9H15NO4 B575228 1-Ethyl 2-methyl (R)-pyrrolidine-1,2-dicarboxylate CAS No. 185246-66-6

1-Ethyl 2-methyl (R)-pyrrolidine-1,2-dicarboxylate

Cat. No.: B575228
CAS No.: 185246-66-6
M. Wt: 201.222
InChI Key: YCWGTZNCRJOYQK-SSDOTTSWSA-N
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Description

1-Ethyl 2-methyl ®-pyrrolidine-1,2-dicarboxylate is a chiral compound with significant importance in organic chemistry. This compound is characterized by its pyrrolidine ring, which is substituted with ethyl and methyl groups, and two carboxylate groups. The ® configuration indicates the specific spatial arrangement of its atoms, making it an enantiomer with unique properties.

Preparation Methods

The synthesis of 1-Ethyl 2-methyl ®-pyrrolidine-1,2-dicarboxylate can be achieved through various synthetic routes. One common method involves the reaction of ethyl 2-methylpyrrolidine-1-carboxylate with an appropriate reagent to introduce the second carboxylate group. The reaction conditions typically include the use of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure high yield and purity.

Chemical Reactions Analysis

1-Ethyl 2-methyl ®-pyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like halides or alkoxides replace one of the substituents on the pyrrolidine ring. Common reagents and conditions for these reactions include the use of appropriate solvents (e.g., ethanol, methanol) and catalysts (e.g., palladium on carbon for hydrogenation reactions). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethyl 2-methyl ®-pyrrolidine-1,2-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: This compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: In industrial settings, it can be used in the production of polymers and other materials with specialized properties.

Comparison with Similar Compounds

1-Ethyl 2-methyl ®-pyrrolidine-1,2-dicarboxylate can be compared with other similar compounds, such as:

    1-Ethyl 2-methyl (S)-pyrrolidine-1,2-dicarboxylate: The (S) enantiomer of the compound, which has a different spatial arrangement and potentially different biological activity.

    1-Methyl 2-ethyl ®-pyrrolidine-1,2-dicarboxylate: A structural isomer with the same molecular formula but different connectivity of atoms.

    1-Ethyl 2-methyl pyrrolidine-1-carboxylate: A related compound with only one carboxylate group, which may have different reactivity and applications.

The uniqueness of 1-Ethyl 2-methyl ®-pyrrolidine-1,2-dicarboxylate lies in its specific chiral configuration and the presence of two carboxylate groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-O-ethyl 2-O-methyl (2R)-pyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-3-14-9(12)10-6-4-5-7(10)8(11)13-2/h7H,3-6H2,1-2H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWGTZNCRJOYQK-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCC[C@@H]1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40723781
Record name 1-Ethyl 2-methyl (2R)-pyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40723781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185246-66-6
Record name 1-Ethyl 2-methyl (2R)-pyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40723781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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